molecular formula C10H8N2O3 B2992886 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid CAS No. 857759-75-2

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid

Cat. No.: B2992886
CAS No.: 857759-75-2
M. Wt: 204.185
InChI Key: KYSDYCHHXOVJMP-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline family, which is known for its diverse biological activities and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired quinazoline derivative.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted quinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents like toluene or ethanol and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include a wide range of quinazoline derivatives with potential biological activities, such as anticancer, antibacterial, and anti-inflammatory properties .

Scientific Research Applications

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

  • 4-oxo-3H-quinazoline-2-carboxylic acid
  • 2-methyl-4-oxo-3H-quinazoline-7-carboxylic acid
  • 2-phenyl-4-oxo-3H-quinazoline-6-carboxylic acid .

Uniqueness

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-methyl-4-oxo-3H-quinazoline-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-5-11-8-3-2-6(10(14)15)4-7(8)9(13)12-5/h2-4H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSDYCHHXOVJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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